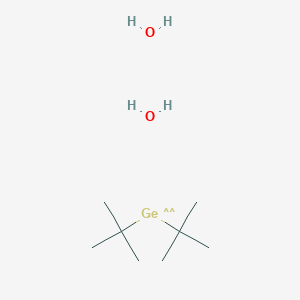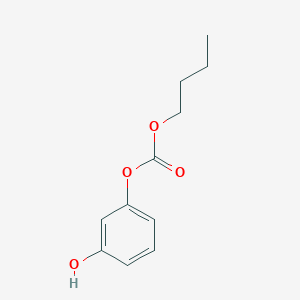![molecular formula C17H10F3NO3 B14419955 1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene CAS No. 83054-04-0](/img/structure/B14419955.png)
1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a naphthalene ring
Preparation Methods
The synthesis of 1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene typically involves several steps, including the introduction of the nitro and trifluoromethyl groups onto the phenoxy ring, followed by the attachment of this modified phenoxy group to the naphthalene ring. Common synthetic routes include:
Nitration and Trifluoromethylation: The phenoxy ring is first nitrated using nitric acid and sulfuric acid to introduce the nitro group. Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reaction: The modified phenoxy ring is then coupled with a naphthalene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include nitric acid, sulfuric acid, halogens, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene can be compared with other similar compounds, such as:
2-Nitro-4-(trifluoromethyl)phenol: This compound also contains a nitro and trifluoromethyl group but differs in its phenolic structure.
1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine: This compound has a pyrrolidine ring instead of a naphthalene ring, leading to different chemical properties and applications.
Properties
CAS No. |
83054-04-0 |
|---|---|
Molecular Formula |
C17H10F3NO3 |
Molecular Weight |
333.26 g/mol |
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)14-10-12(21(22)23)8-9-16(14)24-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H |
InChI Key |
YPECNVBQNYHRLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


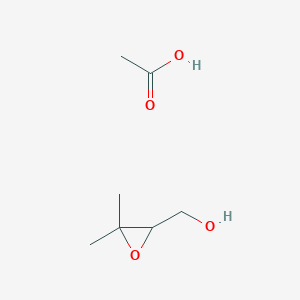
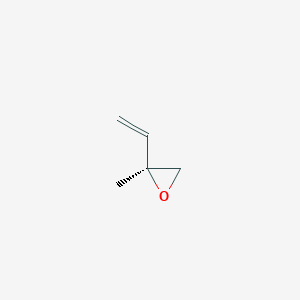

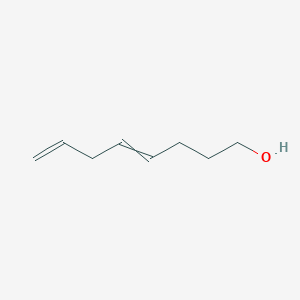
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
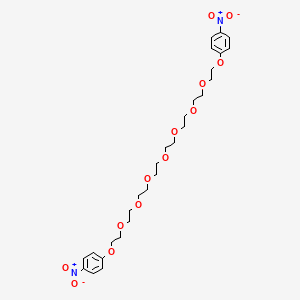
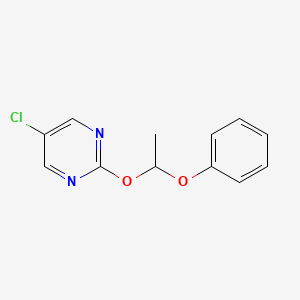
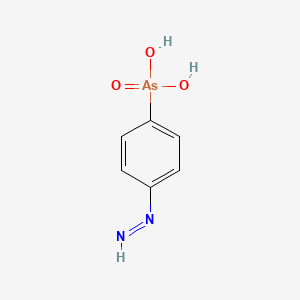
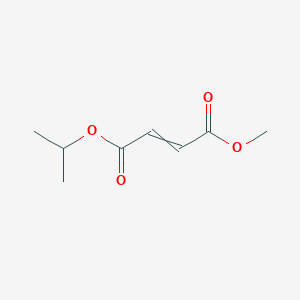
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
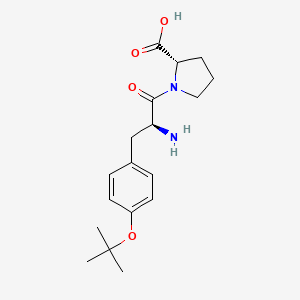
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
